Spirost-5-en-3-yl acetate
Overview
Description
Spirost-5-en-3-yl acetate is a steroidal compound with the molecular formula C29H44O4. It is a derivative of diosgenin, a naturally occurring steroid sapogenin found in various plants, particularly in species of Dioscorea (yams) and Trigonella foenum-graecum (fenugreek).
Preparation Methods
Synthetic Routes and Reaction Conditions
Spirost-5-en-3-yl acetate can be synthesized through the esterification of diosgenin. The process involves the reaction of diosgenin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around 60-70°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. The purification of the final product is usually achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Spirost-5-en-3-yl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to diosgenin or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of diosgenin or other reduced derivatives.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
Spirost-5-en-3-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various steroidal compounds.
Biology: It serves as a tool to study steroid metabolism and its effects on biological systems.
Medicine: It has potential anti-inflammatory and antiproliferative properties, making it a candidate for drug development.
Industry: It is used in the production of steroidal drugs and hormones.
Mechanism of Action
The mechanism of action of spirost-5-en-3-yl acetate involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of enzymes involved in steroid metabolism. Additionally, it can influence the expression of genes related to inflammation and cell proliferation. The exact molecular targets and pathways may vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Diosgenin: The parent compound of spirost-5-en-3-yl acetate, known for its role in the synthesis of steroidal drugs.
Ruscogenin: Another steroidal sapogenin with similar biological activities.
Stigmasterol: A plant sterol with structural similarities and comparable biological effects.
Uniqueness
This compound stands out due to its specific ester functional group, which imparts unique chemical reactivity and biological properties. This makes it a valuable compound for targeted research and industrial applications .
Properties
IUPAC Name |
(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl) acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O4/c1-17-8-13-29(31-16-17)18(2)26-25(33-29)15-24-22-7-6-20-14-21(32-19(3)30)9-11-27(20,4)23(22)10-12-28(24,26)5/h6,17-18,21-26H,7-16H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCROZIJKBXZDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC(=O)C)C)C)C)OC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20909920 | |
Record name | Spirost-5-en-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20909920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1061-54-7 | |
Record name | Diosgenin acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15490 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Spirost-5-en-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20909920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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